2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride is a synthetic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride typically involves the following steps:
Formation of the Acetamide Core: The acetamide core can be synthesized by reacting 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced by reacting the acetamide intermediate with 1-propan-2-ylpiperidine in the presence of a suitable base such as sodium hydride.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chloro-fluorophenyl group, potentially leading to the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives at the chloro and fluoro positions.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and systems.
Medicine
Pharmaceutical Research:
Industry
Chemical Industry: The compound can be used in the chemical industry as an intermediate for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
- **2-(2-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Uniqueness
The presence of both chloro and fluoro substituents in 2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride makes it unique compared to similar compounds. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O.ClH/c1-11(2)20-8-6-12(7-9-20)19-16(21)10-13-14(17)4-3-5-15(13)18;/h3-5,11-12H,6-10H2,1-2H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAYHSOUSZYMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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